Fenlean - 863193-70-8

Fenlean

Catalog Number: EVT-268404
CAS Number: 863193-70-8
Molecular Formula: C26H27NO6
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.
Source and Classification

Fenlean is derived from the chemical family of phenylpropylamines. The compound can be synthesized from simpler organic precursors through various chemical reactions. Its classification as an SSRI indicates its mechanism of action, which involves the inhibition of serotonin reuptake at synaptic clefts, thereby increasing serotonin availability in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fenlean typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, often utilizing phenylacetone as a precursor.
  2. Reduction Reaction: A reduction reaction is employed to convert ketones into secondary alcohols, which is crucial for forming the core structure of Fenlean.
  3. Amine Formation: The introduction of amine groups is achieved through reductive amination processes, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
  4. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels.

These methods highlight the importance of careful control over reaction conditions, including temperature and pH, to optimize yields and minimize by-products.

Molecular Structure Analysis

Structure and Data

Fenlean's molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The compound features a phenyl ring connected to a propylamine chain, which is characteristic of many SSRIs.

  • Molecular Structure: The structure can be represented as follows:
C6H5C3H7NH2\text{C}_6\text{H}_5-\text{C}_3\text{H}_7-\text{NH}_2

This structure indicates the presence of functional groups that facilitate its interaction with serotonin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Fenlean participates in various chemical reactions typical for amines and aromatic compounds:

  1. Acid-Base Reactions: As an amine, Fenlean can act as a base, reacting with acids to form salt derivatives.
  2. Alkylation Reactions: It can undergo alkylation to form quaternary ammonium salts, which may enhance its pharmacological properties.
  3. Oxidation Reactions: Under certain conditions, Fenlean can be oxidized to form N-oxides or other derivatives that may exhibit different biological activities.

These reactions are crucial for modifying Fenlean's properties and enhancing its therapeutic efficacy.

Mechanism of Action

Process and Data

Fenlean's primary mechanism of action involves selective inhibition of serotonin reuptake transporters (SERT). By binding to these transporters, Fenlean prevents the reabsorption of serotonin into presynaptic neurons, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety symptoms.

  • Pharmacodynamics: The pharmacodynamic profile indicates that Fenlean exhibits a dose-dependent effect on serotonin levels, making it effective in treating depressive disorders.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fenlean exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point ranges between 70°C to 75°C, indicating stability under standard laboratory conditions.
  • pH Stability: The compound maintains stability across a pH range of 4 to 8, which is relevant for formulation development.

These properties are essential for understanding how Fenlean can be formulated into therapeutic agents.

Applications

Scientific Uses

Fenlean has several applications within scientific research and clinical practice:

  1. Psychopharmacology: Primarily used in studies related to mood disorders such as depression and anxiety disorders.
  2. Neuroscience Research: Investigated for its effects on serotonergic pathways and their implications for neuroplasticity.
  3. Drug Development: Serves as a lead compound for developing new SSRIs with improved efficacy and reduced side effects.

The ongoing research surrounding Fenlean continues to uncover potential new therapeutic applications beyond its current uses in treating mood disorders.

Synthesis and Crystallographic Characterization of Fenlean Polymorphs

Solvent-Mediated Crystallization Techniques for Type-B Ethanolate Formation

Solvent-mediated polymorphic transformation (SMPT) is the primary method for obtaining Fenlean’s Type-B ethanolate, leveraging ethanol–water mixtures to kinetically trap metastable intermediates. The crystallization pathway follows a three-stage mechanism: (1) dissolution of amorphous Fenlean, (2) nucleation of ethanol-solvated nuclei, and (3) growth of crystalline lattices with integrated ethanol molecules. Critical parameters governing this process include: Table 1: Crystallization Parameters for Type-B Ethanolate

ParameterOptimal RangeImpact on Form B
Ethanol:Water Ratio65:35–80:20 (v/v)Controls nucleation kinetics and avoids hydrate impurities
Temperature15–25°CHigher temps (≥30°C) favor anhydrous forms
Supersaturation1.5–2.0Drives nucleation but induces lattice defects if >2.5
Mixing Intensity150–200 rpmPrevents agglomeration of metastable intermediates

Water activity (aw) in ethanol co-solvents directly regulates polymorphic outcomes. At aw = 0.3–0.4 (65–75% ethanol), ethanol molecules occupy specific void spaces in the Fenlean lattice, forming bridging interactions with phenolic -OH groups via O–H⋯O bonds [2] [7]. This stabilizes the Type-B framework, whereas a_w > 0.5 triggers non-stoichiometric hydration. In situ Raman spectroscopy confirms that nucleation initiates within 60–120 min, identified by characteristic C–O–C stretching at 1,080 cm⁻¹ and ethanol C–C torsion at 880 cm⁻¹ [8] [10].

Mechanistic Studies on Non-Stoichiometric Solvate Development

Fenlean Type-B exhibits variable ethanol occupancy (0.2–0.6 molecules per API molecule), attributed to flexible hydrogen-bonding networks within lattice channels. Single-crystal X-ray diffraction (SC-XRD) reveals two distinct ethanol sites:

  • Site 1: Ethanol bridges Fenlean dimers via bifurcated O–H⋯O bonds (2.65–2.75 Å), fully occupied at all humidity levels.
  • Site 2: Ethanol resides in hydrophobic pockets with weak C–H⋯π contacts (3.30 Å), displaying occupancy proportional to ambient humidity (10–60% RH) [2] [9].

Hirshfeld surface analysis quantifies these interactions, showing that H⋯H (42–48%), O⋯H (30–35%), and C⋯O (10–12%) contacts dominate crystal packing. The void volume fluctuates from 12–19% of unit cell volume, accommodating ethanol ingress/egress without lattice collapse [3] [9]. Non-stoichiometry arises from:

  • Thermodynamic factors: Energy differences <2 kJ/mol between partially and fully occupied states enable dynamic guest exchange [2].
  • Kinetic barriers: Diffusion coefficients (D) of ethanol in the lattice range from 5.32×10⁻¹¹ to 8.36×10⁻¹⁴ m²/s, slowing equilibration by 3–5 orders of magnitude versus solution-phase SMPT [8].

Gravimetric vapor sorption shows reversible sorption/desorption hysteresis between 10–60% RH, confirming non-destructive guest exchange—a hallmark of non-stoichiometric solvates [2].

Comparative Analysis of Subtype Variants (B₁–Bₙ) in Ethanol-Lattice Interactions

Four subtypes (B₁–B₄) of Fenlean Type-B ethanolate exhibit structural variations in ethanol positioning and hydrogen-bond geometries. SC-XRD and DFT calculations (B3LYP/6-31+G(d,p)) reveal: Table 2: Subtype-Specific Lattice Features

SubtypeEthanol PositionKey H-Bond Length (Å)Unit Cell Volume (ų)Thermal Stability
B₁Inter-layer channelO–H⋯O: 2.651,354 ± 5Up to 120°C
B₂Intra-dimer pocketO–H⋯O: 2.701,372 ± 3Up to 115°C
B₃π-Stacked cavityC–H⋯O: 3.251,390 ± 7Up to 105°C
B₄Defect-associated siteNone (van der Waals)1,365 ± 4Up to 100°C

B₁ and B₂ subtypes dominate at high ethanol supersaturation (>2.0), where strong O–H⋯O bonds template ordered lattices. In contrast, B₃/B₄ emerge at low supersaturation (<1.5) or rapid antisolvent addition, incorporating ethanol via weaker interactions [1] [10]. Lattice energy calculations show B₁ is most stable (−158.2 kcal/mol), followed by B₂ (−155.6 kcal/mol), B₃ (−152.1 kcal/mol), and B₄ (−148.9 kcal/mol). This stability sequence correlates with dehydration onset temperatures: B₁ retains ethanol up to 120°C, while B₄ releases it at 85°C [4] [10].

Raman spectral shifts in the C–O stretch region (1,050–1,100 cm⁻¹) distinguish subtypes: B₁/B₂ show sharp peaks at 1,075 cm⁻¹, whereas B₃/B₄ exhibit broadening near 1,065 cm⁻¹ due to heterogeneous ethanol environments [8].

Properties

CAS Number

863193-70-8

Product Name

Fenlean

IUPAC Name

(E)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H27NO6/c1-31-20-9-11-24(32-2)21(16-20)22(14-18-6-10-23(29)25(15-18)33-3)26(30)27-13-12-17-4-7-19(28)8-5-17/h4-11,14-16,28-29H,12-13H2,1-3H3,(H,27,30)/b22-14+

InChI Key

ZZTHOXZXWINLQI-HYARGMPZSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

Fenlean, FLZ

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.